N-cyclopentyl-N'-(4-ethylphenyl)oxamide
Description
N-cyclopentyl-N'-(4-ethylphenyl)oxamide is a substituted oxamide derivative featuring a cyclopentyl group and a 4-ethylphenyl moiety. Oxamides are diamides of oxalic acid (C₂H₄N₂O₂), where nitrogen atoms are substituted with alkyl or aryl groups. This compound’s structure confers unique physicochemical properties, such as controlled solubility and stability, making it relevant in applications like slow-release fertilizers, coordination chemistry, and materials science .
Properties
IUPAC Name |
N-cyclopentyl-N'-(4-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-11-7-9-13(10-8-11)17-15(19)14(18)16-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQMNPTLCDOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-cyclopentyl-N’-(4-ethylphenyl)oxamide involves the condensation of cyclopentylamine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Amidation Reaction: Another approach involves the amidation of oxalic acid diethyl ester with cyclopentylamine and 4-ethylphenylamine under reflux conditions. This method requires the use of a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods: Industrial production of N-cyclopentyl-N’-(4-ethylphenyl)oxamide may involve large-scale condensation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopentyl-N’-(4-ethylphenyl)oxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding oxamides with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the oxamide core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized oxamides with additional functional groups.
Reduction: Amines or alcohols derived from the reduction of the oxamide core.
Substitution: Substituted oxamides with new functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: N-cyclopentyl-N’-(4-ethylphenyl)oxamide is used as a ligand in coordination chemistry, particularly in the synthesis of metal complexes
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, modulating their activity and providing insights into enzyme function and regulation.
Medicine: N-cyclopentyl-N’-(4-ethylphenyl)oxamide is explored for its potential therapeutic applications. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound is used as a stabilizer in polymer formulations. It helps improve the thermal and mechanical properties of polymers, making them suitable for various applications.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-(4-ethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can modulate biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Comparison with Similar Oxamide Derivatives
Structural and Physicochemical Properties
Oxamide derivatives exhibit variable properties depending on substituents. Key comparisons include:
Table 1: Substituent Effects on Oxamide Properties
Key Observations :
- Substituent Bulk and Polarity : The cyclopentyl group in the target compound introduces steric bulk and hydrophobicity, reducing water solubility compared to hydroxyl- or ethoxy-substituted oxamides . This property aligns it with slow-release fertilizers, where controlled hydrolysis is critical .
- Thermal Stability : N,N'-Dialkyl oxamides (e.g., tetraethyloxamide) sublime near 150°C, suggesting the target compound’s melting point likely falls within 150–200°C, making it a stable solid under ambient conditions .
Table 2: Fertilizer Performance Metrics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
